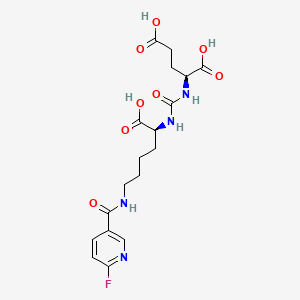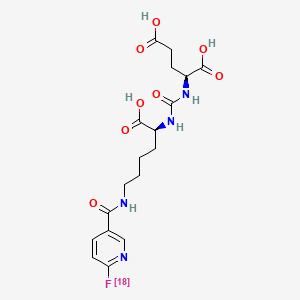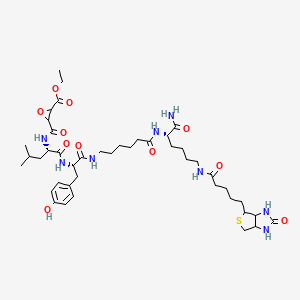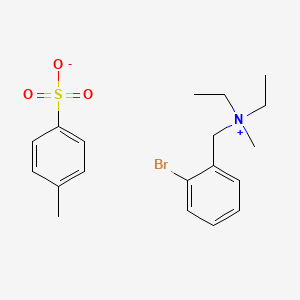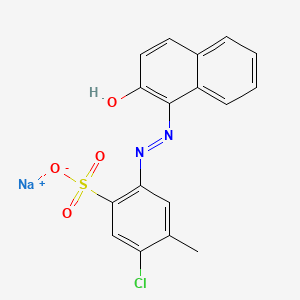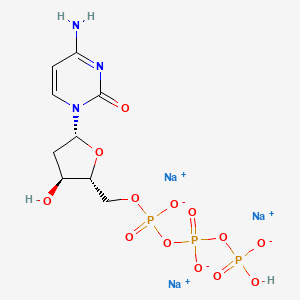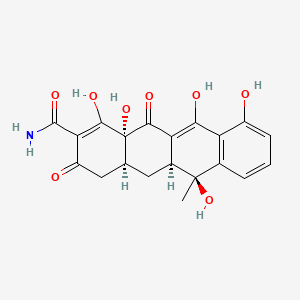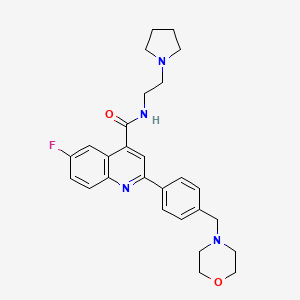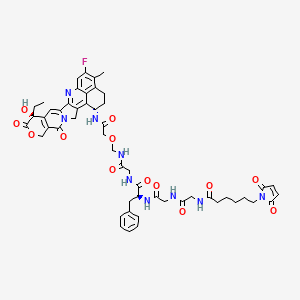
Deruxtecan
Descripción general
Descripción
Deruxtecan es un compuesto químico y un derivado del exatecán que actúa como un inhibidor de la topoisomerasa I . Se usa comúnmente en conjugados de fármaco-anticuerpo, como trastuzumab this compound, para el tratamiento de varios tipos de cáncer, incluido el cáncer de mama y el adenocarcinoma gástrico o gastroesofágico .
Aplicaciones Científicas De Investigación
Deruxtecan tiene una amplia gama de aplicaciones de investigación científica, particularmente en el campo de la oncología. Se utiliza en el desarrollo de conjugados de fármaco-anticuerpo para el tratamiento del cáncer de mama, cáncer gástrico y cáncer de pulmón de células no pequeñas . El compuesto ha demostrado una eficacia significativa en la mejora de la supervivencia libre de progresión y la supervivencia general en pacientes con cáncer de mama HER2-positivo y HER2-bajo . Además, se está investigando el this compound por su posible uso en otros tipos de cáncer, incluido el cáncer de mama positivo para receptores hormonales, HER2-negativo .
Mecanismo De Acción
Deruxtecan ejerce sus efectos inhibiendo la topoisomerasa I, una enzima involucrada en la replicación del ADN . El compuesto está unido a un anticuerpo monoclonal que se dirige a células cancerosas específicas, como las que expresan el receptor HER2 . Al unirse a las células diana, el conjugado de fármaco-anticuerpo se internaliza y el this compound se libera dentro de las células. El this compound liberado causa daño al ADN y muerte celular, lo que lleva a la destrucción de las células tumorales objetivo y las células vecinas en el microentorno tumoral .
Safety and Hazards
The most common adverse events of Deruxtecan are gastrointestinal disorders and blood and lymphatic system disorders . The most common adverse event of grade 3 or higher is neutropenia . The incidence of interstitial lung disease (ILD) and decreased left ventricular ejection fraction are 10.9% and 1.2%, respectively . Gastrointestinal toxicity, myelosuppression, ILD, pneumonitis, decreased ejection fraction, and taste disorder showed strong signals .
Direcciones Futuras
Deruxtecan has shown promising results in the treatment of HER2-positive breast cancer . It has demonstrated significant efficacy when compared with standard therapies . The toxicity of this compound remains manageable and the burden of side effects seems to be lower when offered as an earlier line of therapy over the course of treatment . Future research directions include further investigation of its efficacy and safety in clinical practice .
Análisis Bioquímico
Biochemical Properties
Deruxtecan plays a crucial role in biochemical reactions by inhibiting the enzyme topoisomerase I. This enzyme is essential for DNA replication and transcription, as it alleviates the torsional strain generated ahead of the replication fork by inducing transient single-strand breaks in the DNA. This compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the single-strand breaks, leading to DNA damage and cell death . Additionally, this compound interacts with various proteins involved in DNA repair mechanisms, further enhancing its cytotoxic effects .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cancer cells. It influences cell function by inducing DNA damage, which triggers cell cycle arrest and apoptosis. In HER2-positive breast cancer cells, this compound disrupts cell signaling pathways, including the HER2 signaling pathway, leading to reduced cell proliferation and increased cell death . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting apoptosis . Furthermore, this compound impacts cellular metabolism by altering the expression of genes involved in metabolic pathways, leading to metabolic stress and cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the topoisomerase I-DNA complex, which stabilizes the complex and prevents the re-ligation of the single-strand breaks induced by topoisomerase I. This results in the accumulation of DNA damage, leading to cell cycle arrest and apoptosis . This compound also inhibits the activity of DNA repair enzymes, such as PARP, further enhancing its cytotoxic effects . Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound induces rapid DNA damage and cell cycle arrest, leading to apoptosis within a few hours of treatment . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable in vitro and in vivo, maintaining its cytotoxic effects over extended periods . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces moderate DNA damage and cell cycle arrest, leading to reduced tumor growth . At high doses, this compound can cause significant DNA damage and apoptosis, resulting in substantial tumor regression . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic effects, while higher doses can lead to toxic or adverse effects, such as bone marrow suppression and gastrointestinal toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a topoisomerase I inhibitor. It interacts with enzymes involved in DNA replication and repair, such as topoisomerase I and PARP . This compound also affects metabolic flux by altering the expression of genes involved in glycolysis, oxidative phosphorylation, and lipid metabolism, leading to metabolic stress and cell death . Additionally, this compound can influence metabolite levels by modulating the activity of enzymes involved in nucleotide synthesis and degradation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be internalized by cells via receptor-mediated endocytosis, particularly in HER2-positive cancer cells . Once inside the cell, this compound is released from the antibody-drug conjugate and distributed to different cellular compartments, including the nucleus, where it exerts its cytotoxic effects . This compound can also interact with transporters and binding proteins that facilitate its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the nucleus, where it interacts with topoisomerase I and induces DNA damage . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to specific compartments or organelles within the cell . The localization of this compound in the nucleus is essential for its ability to inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis .
Métodos De Preparación
Deruxtecan se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de un derivado de DX-8951 (DXd) con un enlazador peptídico maleimida-GGFG . La preparación implica el uso de solventes como dimetilsulfóxido (DMSO), polietilenglicol (PEG300) y Tween 80 . La producción industrial de this compound involucra procesos de reconstitución y dilución, asegurando que el compuesto se prepare en condiciones estériles .
Análisis De Reacciones Químicas
Deruxtecan se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen solventes como DMSO y PEG300 . Los principales productos formados a partir de estas reacciones son derivados del exatecán, que luego se unen a anticuerpos monoclonales para formar conjugados de fármaco-anticuerpo .
Comparación Con Compuestos Similares
Deruxtecan a menudo se compara con otros inhibidores de la topoisomerasa I y conjugados de fármaco-anticuerpo. Compuestos similares incluyen trastuzumab emtansina y otros derivados del exatecán . En comparación con estos compuestos, el this compound ha demostrado una eficacia superior en la mejora de la supervivencia libre de progresión y la supervivencia general en pacientes con cáncer de mama metastásico HER2-positivo . Su mecanismo de acción único y su capacidad para dirigirse a células cancerosas específicas lo convierten en una valiosa adición al arsenal de terapias contra el cáncer .
Propiedades
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNSCLIZKHLNSG-MCZRLCSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H56FN9O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599440-13-7 | |
| Record name | Deruxtecan [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DERUXTECAN PYRROLE-2,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEB972CO4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B606982.png)
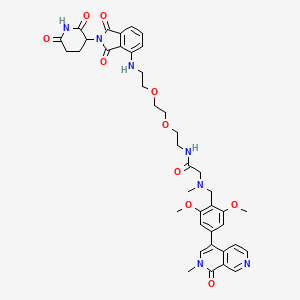
![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)
![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)

